Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate
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Overview
Description
Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate is an organic compound with a molecular weight of 380.4 g/mol. This compound is known for its unique structure, which includes a tetrahydropyrimidine ring substituted with phenyl groups and ester functionalities. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate typically involves the reaction of urea, oxalacetic ester, and aromatic aldehydes. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate is used in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate key biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl 6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylates: These compounds have similar structures but differ in the aryl substituents.
1,3-Dimethyl-3,4,5,6-tetrahydro-2-oxohexahydropyrimidine: This compound has a similar tetrahydropyrimidine core but different substituents.
Uniqueness
Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various research applications .
Biological Activity
Diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine-4,5-dicarboxylate (CAS No. 956700-84-8) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H24N2O4
- Molecular Weight : 380.44 g/mol
- CAS Number : 956700-84-8
- Structure : The compound features a tetrahydropyrimidine ring with two carboxylate groups and two phenyl substituents.
Pharmacological Effects
-
Antitumor Activity :
- Research indicates that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. For example, compounds similar to diethyl 1,3-diphenyl-1,2,3,6-tetrahydropyrimidine have shown to inhibit cell proliferation in various cancer cell lines.
- A study demonstrated that modifications in the structure could enhance cytotoxicity against human cancer cell lines (e.g., A431 vulvar epidermal carcinoma) .
- Neuroprotective Effects :
-
Antimicrobial Activity :
- Some studies suggest that tetrahydropyrimidine derivatives possess antimicrobial properties against various pathogens. This activity is attributed to their ability to disrupt microbial cell membranes or inhibit key metabolic pathways.
The biological activity of this compound is thought to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways relevant to cancer and microbial growth.
- Radical Scavenging : Its structure allows it to act as a free radical scavenger, reducing oxidative stress in cells .
Case Studies and Research Findings
Properties
Molecular Formula |
C22H24N2O4 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
diethyl 1,3-diphenyl-2,4-dihydropyrimidine-5,6-dicarboxylate |
InChI |
InChI=1S/C22H24N2O4/c1-3-27-21(25)19-15-23(17-11-7-5-8-12-17)16-24(18-13-9-6-10-14-18)20(19)22(26)28-4-2/h5-14H,3-4,15-16H2,1-2H3 |
InChI Key |
NROHKQXGAWAUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(CN(C1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
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